2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol
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Overview
Description
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the lithiation of N-benzylimidazole followed by quenching with carbon dioxide and subsequent debenzylation . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides and organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylimidazole: Another fluorinated imidazole derivative with similar chemical properties.
4-(1-Substituted-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)-2-(trifluoromethyl)benzonitrile: A compound with a similar benzimidazole core and trifluoromethyl group.
1-Aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles: Imidazole derivatives with trifluoromethyl groups.
Uniqueness
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl and trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Biological Activity
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is a heterocyclic compound that has garnered attention for its notable biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme modulation activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to the benzimidazole structure, with a hydroxyl group at the 7-position. Its molecular formula is C8H5F3N2O, and it has a molecular weight of approximately 202.13 g/mol. The unique electronic properties imparted by the trifluoromethyl group enhance its biological interactions, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The presence of the trifluoromethyl group appears to enhance its efficacy.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Candida albicans | 16 µg/mL |
These values suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
2. Anticancer Activity
The compound has shown promise in cancer research, particularly in targeting protein tyrosine phosphatases, which are relevant in cancer signaling pathways. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 10.0 |
HeLa (Cervical) | 15.0 |
These results indicate that this compound may have selective cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .
3. Enzyme Modulation
The compound has been identified as a modulator of enzymatic activity, particularly concerning protein kinases and phosphatases. For instance, it has demonstrated inhibitory effects on CK1δ with an IC50 value of 1.00 µM, indicating its potential role in regulating cellular signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, this compound was found to be comparable to standard antibiotics like ciprofloxacin against Pseudomonas aeruginosa and E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that derivatives of this compound exhibited enhanced activity against ovarian and lung cancer cell lines. Modifications to the benzimidazole structure led to compounds with IC50 values significantly lower than those of existing chemotherapeutics .
Properties
Molecular Formula |
C8H5F3N2O |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-4-2-1-3-5(14)6(4)13-7/h1-3,14H,(H,12,13) |
InChI Key |
LHFTYTVRWFFRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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